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Compound of Interest

Compound Name:
4-chloro-2-methyl-6-

phenylpyridine

CAS No.: 412923-41-2

Cat. No.: B3265930 Get Quote

CAS No: 412923-41-2 | Formula: C₁₂H₁₀ClN | MW: 203.67 g/mol [1][2]

Executive Summary
4-chloro-2-methyl-6-phenylpyridine is a halogenated heterocyclic building block extensively

utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR

modulators.[2] Its value lies in the C-4 chlorine atom, which serves as a highly reactive handle

for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing

for the rapid diversification of the pyridine core.[2]

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic

production via phosphoryl chloride mediated chlorination, and critical quality control

parameters.[2]

Physicochemical Core & Molecular Weight Analysis
Understanding the molecular weight of 4-chloro-2-methyl-6-phenylpyridine requires

distinguishing between its average molecular weight (used for stoichiometry) and its

monoisotopic mass (used for mass spectrometry identification).[2]
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Parameter Value Context

Average Molecular Weight 203.67 g/mol
Used for molarity calculations

and batch weighing.[2]

Monoisotopic Mass 203.050 g/mol

Based on ¹²C, ¹H, ¹⁴N, and

³⁵Cl.[2] The primary peak in

MS.

Exact Mass (³⁷Cl isotopologue) 205.047 g/mol The M+2 peak in MS.

LogP (Predicted) ~3.8 - 4.2

Indicates high lipophilicity;

requires organic solvents

(DCM, EtOAc).[2]

Mass Spectrometry: The Chlorine Signature
For researchers validating the identity of this compound, the chlorine isotope pattern is the

definitive fingerprint. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%).[3]

Primary Ion (M+): m/z 203.05

Isotope Peak (M+2): m/z 205.05

Intensity Ratio: The M+2 peak should appear at approximately 33% (1:3 ratio) of the intensity

of the M+ peak. Deviation from this ratio suggests contamination with non-chlorinated

impurities (e.g., des-chloro analogs).[2]

Sample Injection
(LC-MS/GC-MS)

Ionization Source
(ESI+ / EI) Detector

Peak m/z 203
(³⁵Cl Isotopologue)

Relative Abundance: 100%Major Ion

Peak m/z 205
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Relative Abundance: ~33%
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Figure 1: Mass Spectrometry Logic Flow. The characteristic 3:1 intensity ratio between m/z 203

and 205 confirms the presence of a single chlorine atom.

Synthesis Engineering
The most robust route to 4-chloro-2-methyl-6-phenylpyridine involves the chlorination of its

tautomeric precursor, 2-methyl-6-phenyl-4(1H)-pyridinone (also known as 4-hydroxy-2-methyl-

6-phenylpyridine).[2]

Precursor Synthesis (Hantzsch-Type Condensation)
The pyridone core is typically constructed via the condensation of ethyl acetoacetate with an

appropriate benzimidate or through a condensation of benzoylacetone with cyanoacetamide,

followed by hydrolysis and decarboxylation.[2]

Chlorination Protocol (The POCl₃ Method)
This step converts the C-4 hydroxyl (carbonyl tautomer) to the chloride.[2]

Reagents:

Substrate: 2-methyl-6-phenyl-4(1H)-pyridinone[2]

Reagent: Phosphoryl chloride (POCl₃) [Excess, typically 3-5 eq][2]

Solvent: Neat or in Chlorobenzene (for temperature control)

Temperature: Reflux (100–120 °C)[2]

Step-by-Step Protocol:

Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone under an inert

atmosphere (N₂).

Addition: Carefully add POCl₃. Caution: Exothermic reaction.

Reaction: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (the starting material is

highly polar; the product is non-polar).
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Quenching (Critical Safety Step):

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Never add water to

the hot POCl₃ mixture.

Neutralize the aqueous solution with NaOH or NH₄OH to pH ~8–9 to liberate the free base

pyridine.

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel

chromatography (Hexane/EtOAc gradient).
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Start: 2-methyl-6-phenyl-4-pyridone
(Solid, Polar)

Add POCl₃ (Excess)
Reflux 110°C, 3h

Intermediate:
Phosphorylated Species

Quench: Pour onto Ice/Water
(Hydrolysis of excess POCl₃)

Neutralize: NaOH to pH 9
(Liberate Free Base)

Extraction: DCM/EtOAc
Purification: Silica Gel

Final Product:
4-chloro-2-methyl-6-phenylpyridine

Click to download full resolution via product page

Figure 2: Synthetic Workflow.[2][4] The critical safety step involves the controlled hydrolysis of

excess POCl₃.

Analytical Validation (NMR)
To confirm the regiochemistry (ensuring the Cl is at C-4 and not on the phenyl ring or methyl

group), ¹H NMR is required.
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Expected ¹H NMR Data (CDCl₃, 400 MHz):

δ 7.90–8.00 (m, 2H): Phenyl ortho-protons.[2]

δ 7.40–7.55 (m, 3H): Phenyl meta/para-protons.[2]

δ 7.20–7.30 (s, 1H): Pyridine H-5 (Adjacent to Phenyl).[2]

δ 7.10–7.15 (s, 1H): Pyridine H-3 (Adjacent to Methyl).[2]

δ 2.60–2.65 (s, 3H): Methyl group at C-2.[2]

Note: The H-3 and H-5 protons appear as distinct singlets (or fine doublets) due to the

asymmetric substitution of the pyridine ring.[2]

Applications in Drug Discovery
The 4-chloro substituent is a strategic "handle" for Suzuki-Miyaura Cross-Coupling.[2] The

electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) into

the C–Cl bond, enabling the attachment of aryl or heteroaryl groups.[2]

Protocol for Suzuki Coupling:

Reactants: 4-chloro-2-methyl-6-phenylpyridine (1.0 eq) + Aryl Boronic Acid (1.2 eq).[2]

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Conditions: 80–100 °C under Argon for 12 hours.

This reaction preserves the 2-methyl and 6-phenyl groups while introducing complexity at the

4-position, a common strategy for optimizing binding affinity in kinase inhibitor development.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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